Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone
Description
Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone is a spirocyclic compound featuring a cyclohexane ring fused to a tetrahydroindazole moiety, with a phenyl methanone group at the 2'-position. Its unique spiro architecture enhances conformational rigidity, making it valuable in medicinal chemistry for targeting receptors or enzymes with high specificity.
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
phenyl(spiro[4,5,6,7-tetrahydro-3aH-indazole-3,1'-cyclohexane]-2-yl)methanone |
InChI |
InChI=1S/C19H24N2O/c22-18(15-9-3-1-4-10-15)21-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20-21/h1,3-4,9-10,16H,2,5-8,11-14H2 |
InChI Key |
HWUIVTBLWBTGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3CCCCC3=NN2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the indazole core, followed by the formation of the spirocyclic structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Core Spirocyclic Frameworks
- Target Compound: Combines cyclohexane with a tetrahydroindazole ring. The phenyl methanone substituent may influence electronic properties and binding affinity .
- Spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazolin] Derivatives : Feature a triazoloquinazolin moiety instead of indazole. These compounds are used in high-throughput screening, indicating diverse biological activity .
- Tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] : Includes a dioxolane ring, enhancing solubility. Synthesized via carboxamide formation (44% yield) .
Receptor Targeting
- Sigma-2 Receptor Ligands: Tetrahydroindazole-based analogs (e.g., compound 5a) exhibit nanomolar affinity for sigma-2 receptors, relevant in cancer and CNS disorders .
Enzyme Inhibition
- Thiazolo[4,5-b]pyridine Derivatives : Sulfonylphenyl-substituted spiro compounds (e.g., 74 ) demonstrate inhibitory activity against kinases or proteases .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Spiro Junction Rigidity : Compounds with rigid spiro cores (e.g., tetrahydroindazole) show improved receptor selectivity over flexible analogs .
- Electron-Withdrawing Groups : Trifluoromethyl or sulfonyl groups (e.g., 33 in ) enhance metabolic stability and binding affinity .
- Aromatic Substituents : Phenyl or 4-fluorophenyl groups () improve hydrophobic interactions in enzyme active sites .
Challenges and Opportunities
Biological Activity
Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure that integrates a cyclohexane ring and an indazole moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 282.38 g/mol. The unique structure contributes to its biological activity, particularly in modulating various receptor systems.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). These interactions can lead to modulation of synaptic transmission and neuroprotection. For instance, studies on related methanones have shown them to act as positive allosteric modulators of α7 nAChRs, enhancing receptor function and potentially offering therapeutic benefits for neurological disorders .
1. Neuroprotective Effects
This compound may exhibit neuroprotective properties by modulating nAChRs. These receptors play a crucial role in cognitive function and neuroprotection against excitotoxicity. Research on similar compounds has demonstrated their capacity to significantly enhance the efficacy of acetylcholine at these receptors, which could be beneficial in conditions like Alzheimer's disease.
Study 1: Neuroprotective Potential
In a study assessing the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress, it was found that certain methanones significantly reduced cell death and improved cell viability compared to controls. This suggests that this compound could similarly protect neurons from damage.
Study 2: Antimicrobial Efficacy
A comparative analysis of various spiro compounds indicated that some exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Although specific data for the compound is lacking, the structural similarities warrant further investigation into its potential as an antimicrobial agent.
Table 1: Structure-Activity Relationship (SAR) of Related Compounds
| Compound | Structure Type | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| Compound A | Arylpyrid-3-ylmethanone | 0.14 | 600 |
| Compound B | Arylpyrid-3-ylmethanone | 0.38 | 1200 |
| Phenyl(4',5',6',7'-tetrahydro...) | TBD | TBD | TBD |
Note: Data for Phenyl(4',5',6',7'-tetrahydrospiro...) is yet to be determined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
